molecular formula C15H19N3OS B6914307 N-[2-[[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetamide

N-[2-[[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetamide

Cat. No.: B6914307
M. Wt: 289.4 g/mol
InChI Key: YWPIZRSZRSXONR-UHFFFAOYSA-N
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Description

N-[2-[[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[2-[[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11(19)17-15-7-5-4-6-13(15)9-18(3)10-14-8-16-12(2)20-14/h4-8H,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPIZRSZRSXONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)CC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a phenyl halide.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has potential applications as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-[[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenyl group allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The acetamide moiety may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-[[methyl-[(2-methyl-1,3-thiazol-5

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